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molecular formula C8H13NO3 B014908 1-Acetylpiperidine-4-carboxylic acid CAS No. 25503-90-6

1-Acetylpiperidine-4-carboxylic acid

Cat. No. B014908
M. Wt: 171.19 g/mol
InChI Key: WFCLWJHOKCQYOQ-UHFFFAOYSA-N
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Patent
US04054570

Procedure details

The mixture of 100 g of isonipecotic acid and 40 ml of acetic anyhydride is refluxed for 2 hours and then allowed to stir at room temperature overnight. The reaction mixture is then evaporated under reduced pressure and the residue triturated with diethyl ether. The resulting solids are recrystallized from a mixture of isopropanol and diethyl ether to afford the N-acetyl isonipecotic acid, melting at 175°.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:9][CH2:8][CH:4]([C:5]([OH:7])=[O:6])[CH2:3][CH2:2]1.[CH3:10][C:11](OCC1C2C(=CC=CC=2)C(COC(C)=O)=C2C=1C=CC=C2)=[O:12]>>[C:11]([N:1]1[CH2:9][CH2:8][CH:4]([C:5]([OH:7])=[O:6])[CH2:3][CH2:2]1)(=[O:12])[CH3:10]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
N1CCC(C(=O)O)CC1
Name
Quantity
40 mL
Type
reactant
Smiles
CC(=O)OCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
anyhydride is refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is then evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue triturated with diethyl ether
CUSTOM
Type
CUSTOM
Details
The resulting solids are recrystallized from a mixture of isopropanol and diethyl ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)N1CCC(C(=O)O)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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